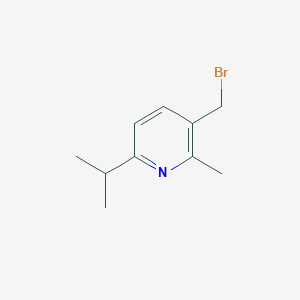
3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine
Overview
Description
“3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The presence of the bromomethyl, methyl, and propan-2-yl groups attached to the pyridine ring further defines its structure .Scientific Research Applications
Crystal Structure Analysis
- The compound 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, related to 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine, was examined for its molecular geometry in the solid state. This study included analysis of intermolecular hydrogen bonding and π-π interactions within the crystal structure (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).
Synthesis and Separation for TRFIA
- A bifunctional chelate intermediate for time-resolved fluorescence immunoassay (TRFIA), 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was synthesized. This process involved reactions like diazotization and bromination, and the structure was characterized by various analytical methods (Li-hua, 2009).
Synthesis of Derivatives
- Research on 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones provided a basis for synthesizing thieno- and furo[3,4-b]-pyridin-2(1H)-ones and new amino derivatives in this series (Kalme, Zhalubovskis, Shmidlers, Celminš, & Duburs, 2004).
Aminomethylation Studies
- The aminomethylation of certain pyridines was explored, including the synthesis of bromomethyl derivatives. These studies contribute to the understanding of reaction pathways and product formation in pyridine derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).
Key Intermediate in Drug Synthesis
- 5-Methyl-3-(bromomethyl)pyridine, a key intermediate in the synthesis of the drug rupatadine, was efficiently synthesized from 5-methylnicotinic acid. This represents a practical and eco-friendly method (Guo, Lu, & Wang, 2015).
Reactions with Nucleophiles
- Studies involving 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones with various nucleophiles were conducted. This research adds to the understanding of chemical reactivity and potential applications of these compounds in different fields (Babaev, Koval’, & Rybakov, 2020).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-2-methylpropane, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Result of Action
Similar compounds have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antifungal activities .
Properties
IUPAC Name |
3-(bromomethyl)-2-methyl-6-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10-5-4-9(6-11)8(3)12-10/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDXPTKVDHHSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


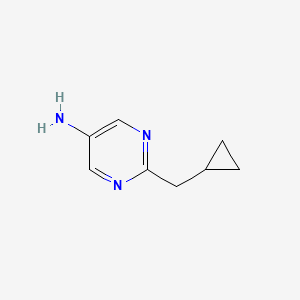
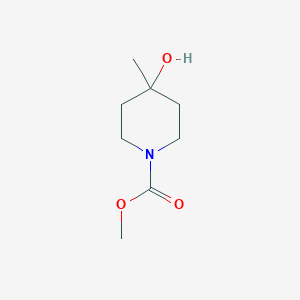
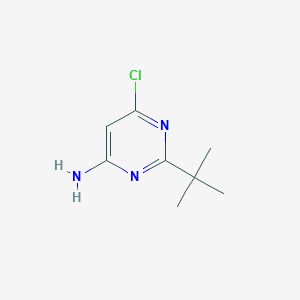

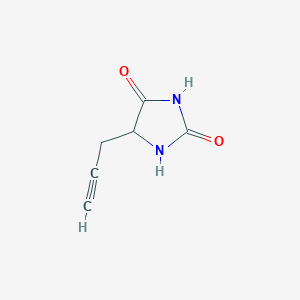
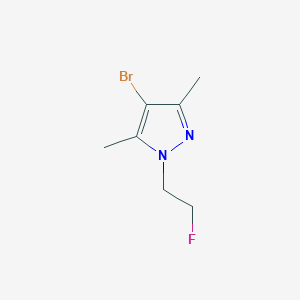
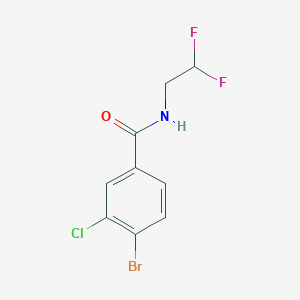
![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)
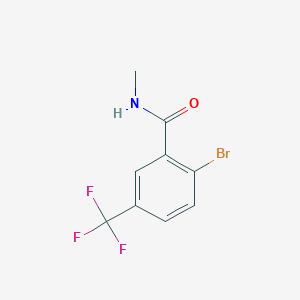
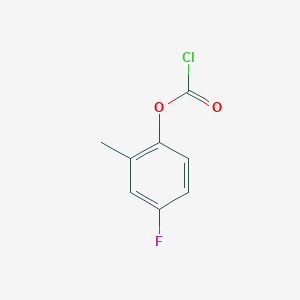
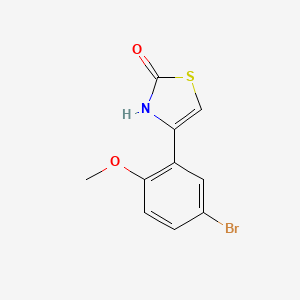
![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)
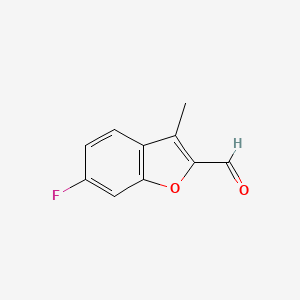
![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)
